molecular formula C14H22N2O2 B2366056 Tert-butyl (1-amino-1-phenylpropan-2-yl)carbamate CAS No. 1334494-07-3

Tert-butyl (1-amino-1-phenylpropan-2-yl)carbamate

Cat. No. B2366056
CAS RN: 1334494-07-3
M. Wt: 250.342
InChI Key: SQWVCBMYWHDLCU-UHFFFAOYSA-N
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Description

Tert-butyl (1-amino-1-phenylpropan-2-yl)carbamate is a chemical compound with the molecular formula C14H22N2O2 . It is also known by other names such as 2-Methyl-2-propanyl (1-amino-3-phenyl-2-propanyl)carbamate .


Molecular Structure Analysis

The molecular structure of Tert-butyl (1-amino-1-phenylpropan-2-yl)carbamate consists of a carbamate group attached to a tert-butyl group and a phenylpropan-2-yl group . The average mass of the molecule is 250.337 Da and the monoisotopic mass is 250.168121 Da .


Physical And Chemical Properties Analysis

Tert-butyl (1-amino-1-phenylpropan-2-yl)carbamate is a solid compound . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Ceftolozane

“Tert-butyl (1-amino-1-phenylpropan-2-yl)carbamate” is an important intermediate in the synthesis of Ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic derived from the structural modification of FK518 . Ceftolozane has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa in in vivo and in vitro tests .

Synthesis of N-Boc-protected Anilines

“Tert-butyl carbamate” was used in palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial in the field of organic chemistry, as it allows for the protection of the amino group during reactions, preventing unwanted side reactions.

Synthesis of Tetrasubstituted Pyrroles

“Tert-butyl carbamate” was also used in the synthesis of tetrasubstituted pyrroles , functionalized with ester or ketone groups at the C-3 position . Pyrroles are important structures in medicinal chemistry due to their presence in many biologically active compounds.

Synthesis of [1,2,4]triazino[5,6-b]indole and Indolo[2,3-b]quinoxaline Derivatives

The introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems leads to a series of structurally novel 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives . These compounds have been synthesized by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .

Enhancement of Biological Activity

Introduction of a tert-butyl group into some heterocycles substantially enhances their biological activity . For example, it has recently been reported that attachment of a metabolically stable tert-butyl group at the C-2 position of the quinolone system in primaquine resulted in a substantial improvement in blood schizontocidal antimalarial activity .

Increase in Lipophilicity

Introduction of tert-butyl group into organic molecules increases their lipophilicity, which is very important for passage through the extraordinary thick and light cell wall . This property is crucial in drug design as it affects the drug’s absorption, distribution, metabolism, and excretion (ADME) properties.

Safety and Hazards

The compound is classified as potentially hazardous. It has been associated with hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-(1-amino-1-phenylpropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-10(16-13(17)18-14(2,3)4)12(15)11-8-6-5-7-9-11/h5-10,12H,15H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWVCBMYWHDLCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (1-amino-1-phenylpropan-2-yl)carbamate

CAS RN

1334494-07-3
Record name tert-butyl (1-amino-1-phenylpropan-2-yl)carbamate
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